molecular formula C20H14Cl3N3O5 B11770464 N-(Furan-2-ylmethyl)-3-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide

N-(Furan-2-ylmethyl)-3-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide

Cat. No.: B11770464
M. Wt: 482.7 g/mol
InChI Key: BGTWICJQLSKVLL-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-3-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide is a benzamide derivative with a molecular formula of C₂₀H₁₄Cl₃N₃O₅ and a molecular weight of 482.7 g/mol (purity: 97%) . Its structure features a benzamide core substituted with a 3-nitro group, a furan-2-ylmethyl moiety, and a 2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl chain. The compound is cataloged under CAS No. 337496-24-9 and is primarily utilized as a synthetic building block in medicinal chemistry research . Benzamides are well-documented for diverse pharmacological activities, including anti-convulsant, antimicrobial, and ion channel modulation properties, as seen in related N-substituted derivatives .

Properties

Molecular Formula

C20H14Cl3N3O5

Molecular Weight

482.7 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-nitro-N-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]benzamide

InChI

InChI=1S/C20H14Cl3N3O5/c21-13-8-16(22)19(17(23)9-13)24-18(27)11-25(10-15-5-2-6-31-15)20(28)12-3-1-4-14(7-12)26(29)30/h1-9H,10-11H2,(H,24,27)

InChI Key

BGTWICJQLSKVLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC2=CC=CO2)CC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

Biological Activity

N-(Furan-2-ylmethyl)-3-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide, with the CAS number 337496-24-9, is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H14Cl3N3O5
  • Molecular Weight : 482.7 g/mol
  • Purity : NLT 98% (not for human use directly) .

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The presence of the furan moiety is significant as it has been associated with various pharmacological activities, including anti-inflammatory and anticancer properties. The nitro group and trichlorophenyl moiety may enhance its reactivity and interaction with biological systems.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds related to the furan structure. For instance, derivatives containing furan rings have shown inhibitory effects on viral enzymes, potentially disrupting viral replication processes. Research suggests that modifications in the furan moiety can significantly affect antiviral potency against viruses like SARS-CoV-2 .

Anticancer Activity

The compound's structural analogs have been evaluated for their anticancer properties. A notable study demonstrated that certain furan derivatives exhibited cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like nitro enhances the anticancer activity by affecting the compound's interaction with cellular targets .

CompoundCell LineIC50 (μM)Mechanism
Furan Derivative AA431 (skin cancer)<20Induces apoptosis
Furan Derivative BHT29 (colon cancer)8.08Inhibits cell proliferation

Antimicrobial Activity

The antimicrobial potential of furan-containing compounds has been explored extensively. Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, a study found that certain thiazole-furan hybrids exhibited significant antibacterial effects comparable to standard antibiotics .

Case Studies

  • SARS-CoV-2 Inhibition :
    A derivative related to this compound was tested against SARS-CoV-2 Mpro and showed promising inhibition at concentrations as low as 0.30 μM . This suggests that modifications in the furan structure can lead to enhanced antiviral efficacy.
  • Cytotoxicity in Cancer Models :
    In vitro studies revealed that certain analogs displayed IC50 values less than 10 μM against various tumor cell lines, indicating strong cytotoxicity linked to specific structural features .

Scientific Research Applications

Anticancer Activity

Several studies have explored the anticancer properties of compounds structurally similar to N-(Furan-2-ylmethyl)-3-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide. The following table summarizes findings related to its cytotoxic effects on various cancer cell lines:

Study Cell Line IC50 (µM) Mechanism Reference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Case Studies:

  • A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
  • MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, suggesting that the compound causes cell cycle arrest at the G1 phase, which prevents further proliferation of cancer cells.
  • HeLa Cell Line Study : Showed an IC50 value of 10 µM where the compound inhibited specific enzymes crucial for cancer cell survival and proliferation.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens. The nitro group is often associated with antibacterial activity, making this compound a candidate for further exploration in antimicrobial drug development.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s unique substituents distinguish it from similar benzamide derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Use Source
Target Compound C₂₀H₁₄Cl₃N₃O₅ 482.7 3-nitro, furan-2-ylmethyl, 2,4,6-trichlorophenylaminoethyl Research chemical (building block)
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide C₂₀H₁₇N₃OS₂ 395.5 Thienylmethylthio, cyano-pyridinylaminoethyl Anticancer, antiviral
3-Nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide C₁₆H₁₃F₃N₂O₃ 338.3 3-nitro, trifluoromethyl, phenylethyl FtsZ protein inhibition (antibacterial)
Flutolanil C₁₇H₁₄F₃NO₂ 329.3 Trifluoromethyl, isopropoxyphenyl Fungicide (agricultural use)
N-[1-(Furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide C₂₁H₂₅N₃O₆ 427.4 3,4,5-Trimethoxybenzamide, furan, isopropylamino Synthetic intermediate (no reported bioactivity)

Key Structural and Functional Differences

This contrasts with flutolanil, which uses a trifluoromethyl group for similar stability but in a fungicidal context . The 3-nitro group in the target compound and 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide suggests electron-withdrawing effects that may influence binding to bacterial targets like FtsZ.

Biological Activity: Thienylmethylthio analogs (e.g., compound 15 in ) exhibit anticancer and antiviral activities due to sulfur-containing groups that enhance redox modulation or enzyme inhibition . Flutolanil and other agricultural benzamides prioritize halogenated or trifluoromethyl groups for environmental stability , whereas the target compound’s trichlorophenyl group may favor pharmaceutical applications.

Synthesis and Applications: The target compound is synthesized as a building block (), akin to N-[1-(furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide, which undergoes condensation reactions with amines . In contrast, isoxazole- and thiazole-containing benzamides () are optimized for therapeutic use via combinatorial chemistry, highlighting divergent synthetic priorities .

Research Findings and Implications

  • Physicochemical Properties : The target compound’s high molecular weight (482.7 g/mol) and chlorine content suggest elevated lipophilicity , which may enhance membrane permeability but reduce aqueous solubility. This contrasts with smaller analogs like flutolanil (329.3 g/mol), optimized for agricultural spray applications .
  • Target Binding: The 3-nitro group and trichlorophenylaminoethyl chain may synergize to inhibit enzymes like FtsZ or DprE1, as seen in structurally related nitrobenzamides . However, this remains speculative without direct assay data.
  • Therapeutic Potential: While the compound’s furan moiety is shared with antiviral agents (), its lack of thioether or pyridinyl groups (cf. ) may limit efficacy against viral targets.

Q & A

Q. What are the optimal synthetic routes for N-(Furan-2-ylmethyl)-3-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide?

A multi-step approach is recommended, starting with the activation of the benzamide core. Evidence from similar compounds suggests coupling 3-nitrobenzoyl chloride with a furan-2-ylmethylamine intermediate, followed by sequential reactions with 2,4,6-trichloroaniline-derived ethylamine via nucleophilic substitution. Microwave-assisted synthesis (e.g., as in ) may enhance reaction efficiency and yield, particularly for sterically hindered intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm substitution patterns and hydrogen bonding.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., Waters MicroMass ZQ 2000 in ).
  • FT-IR spectroscopy to identify functional groups like nitro (-NO₂) and amide (-CONH-) stretches.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated in for related amides .

Q. How can the purity of this compound be assessed during synthesis?

Use HPLC with UV-Vis detection (λ = 254 nm) and thin-layer chromatography (TLC) with silica gel plates. For quantitative analysis, elemental analysis (C, H, N) should match theoretical values within ±0.5% (as per ). Recrystallization in ethanol or acetonitrile is advised to remove nitro-group byproducts .

Q. What solvent systems are suitable for recrystallization?

Polar aprotic solvents like DMF or DMSO are effective for dissolving the nitrobenzamide core, while ethanol-water mixtures (7:3 v/v) are ideal for recrystallization due to the compound’s moderate solubility. highlights similar approaches for structurally complex amides .

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity?

The nitro group at the 3-position of the benzamide ring deactivates the aromatic ring, reducing electrophilic substitution but enhancing stability toward hydrolysis. This can be confirmed via comparative kinetic studies with non-nitrated analogs, as in for nitroaryl derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) can map electron density distribution and predict sites for nucleophilic attack. For example, used DFT to analyze thiourea derivatives, revealing charge localization at the nitro oxygen atoms . Molecular dynamics simulations may further assess solvation effects on reactivity.

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray structures)?

Cross-validate data using variable-temperature NMR to detect dynamic processes (e.g., rotational barriers in amide bonds). If X-ray structures conflict with solution-phase NMR, consider solvent-induced conformational changes. emphasizes linking observations to theoretical frameworks, such as resonance-assisted hydrogen bonding .

Q. How does the trichlorophenyl moiety influence supramolecular assembly?

The 2,4,6-trichlorophenyl group promotes halogen bonding and π-stacking, as seen in cocrystal studies (). Use powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to compare crystallization behavior with non-halogenated analogs .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

Trace-metal catalysis (e.g., residual Cu from coupling reactions) may promote nitro-group reduction or furan ring opening. Employ inductively coupled plasma mass spectrometry (ICP-MS) to detect metal impurities. highlights the importance of reagent-grade solvents to minimize side reactions .

Q. How can structure-activity relationships (SAR) guide derivatization for biological studies?

Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene or pyridine) and evaluate changes in bioactivity. demonstrates how trifluoromethyl groups enhance metabolic stability, suggesting similar modifications here for pharmacokinetic optimization .

Methodological Notes

  • Data Validation : Always cross-reference spectroscopic data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian).
  • Contradiction Analysis : Apply the "Guiding Principle 2" from to anchor observations in theoretical frameworks .
  • Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading) and identify optimal conditions.

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